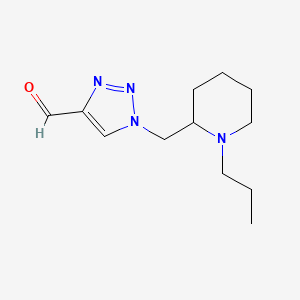

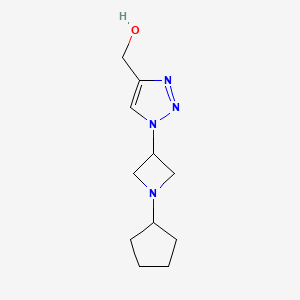

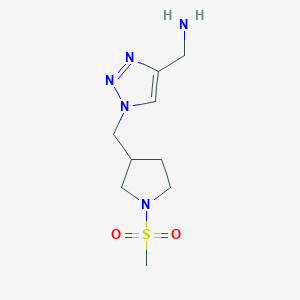

![molecular formula C11H14ClN3 B1482171 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092712-83-7](/img/structure/B1482171.png)

7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Übersicht

Beschreibung

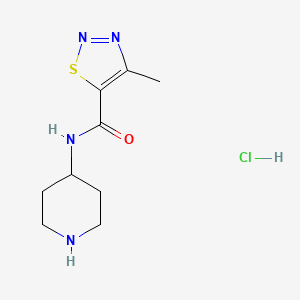

The compound “7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole derivative . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry . They are synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole”, is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are also known to react with potassium borohydride to form a class of ligands known as scorpionate .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Drug Development

This compound has been identified as a potential scaffold for the development of new anti-inflammatory drugs. Its structure is similar to that of pyrimidines, which are known to exhibit a range of pharmacological effects, including anti-inflammatory properties . The compound’s ability to inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α makes it a promising candidate for further research in this area.

Synthesis of Novel Pyrimidine Analogs

Researchers can use this compound as a starting point for the synthesis of novel pyrimidine analogs. These analogs could possess enhanced anti-inflammatory activities with minimal toxicity, as suggested by structure-activity relationship studies .

Safety and Hazards

Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance . Therefore, synthesizing structurally diverse pyrazole derivatives, including “7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole”, is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Wirkmechanismus

Target of Action

Similar compounds such as pyrazole derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

For instance, some pyrazole derivatives inhibit the activity of CDK2, thereby affecting cell cycle progression .

Biochemical Pathways

Pyrazole derivatives have been associated with the tricarboxylic acid cycle, where they interfere with the effects of this cycle by occupying its site of action at succinate dehydrogenase .

Pharmacokinetics

Similar compounds such as pyrazole/1,2,4-oxadiazole conjugate ester derivatives have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds such as pyrazole derivatives have been reported to exhibit cytotoxic activities against various cell lines .

Action Environment

The reaction of similar compounds such as pyrrole, imidazole, and pyrazole with ozone has been studied, suggesting that environmental factors may influence the action of these compounds .

Eigenschaften

IUPAC Name |

7-(chloromethyl)-6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVDKXMVIRLLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C(=N2)C3CCC3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

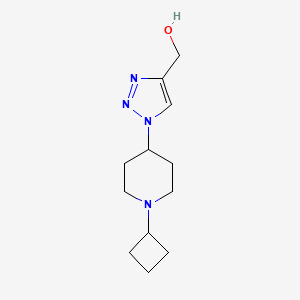

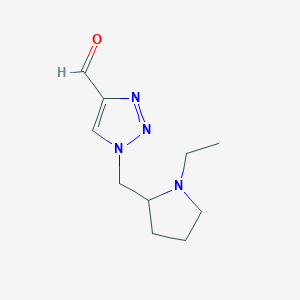

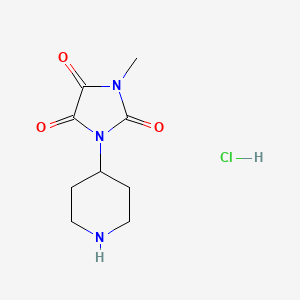

![5-fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1482109.png)